Ripk1-IN-7 Exhibits >16-Fold Higher Potency Than Necrostatin-1 in Enzymatic RIPK1 Inhibition
Ripk1-IN-7 inhibits RIPK1 enzymatic activity with an IC50 of 11 nM [1]. In contrast, the classical RIPK1 inhibitor necrostatin-1 (Nec-1) exhibits an EC50 of 182 nM for RIPK1 inhibition in biochemical assays . This represents a >16-fold improvement in potency. The Kd of Ripk1-IN-7 for RIPK1 is 4 nM, further confirming high-affinity target engagement [1].
| Evidence Dimension | RIPK1 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | Necrostatin-1 (Nec-1) EC50 = 182 nM |
| Quantified Difference | >16-fold lower IC50 for Ripk1-IN-7 |
| Conditions | Recombinant human RIPK1 kinase assay |
Why This Matters
The substantially higher biochemical potency of Ripk1-IN-7 reduces the required working concentration in cellular and biochemical assays, minimizing off-target effects and conserving compound for high-throughput screening applications.
- [1] Li Y, Xiong Y, Zhang G, Zhang L, Yang W, Yang J, Huang L, Qiao Z, Miao Z, Lin G, Sun Q, Niu T, Chen L, Niu D, Li L, Yang S. Identification of 5-(2,3-Dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. J Med Chem. 2018 Dec 27;61(24):11398-11414. View Source
